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Compound of Interest

Compound Name: VU0661013

Cat. No.: B611778 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Myeloid cell leukemia-1 (MCL-1) is a key anti-apoptotic protein belonging to the B-cell

lymphoma 2 (BCL-2) family.[1][2] Overexpression of MCL-1 is a common feature in various

human cancers, contributing to tumor survival and resistance to chemotherapy.[3] MCL-1

exerts its pro-survival function by sequestering pro-apoptotic proteins, such as BAK and BIM,

thereby preventing the initiation of apoptosis.[1][4] Consequently, MCL-1 has emerged as a

promising therapeutic target for cancer drug discovery.[3]

VU0661013 is a novel, potent, and selective small-molecule inhibitor of MCL-1.[1][5] It acts by

disrupting the interaction between MCL-1 and pro-apoptotic partners, leading to the induction

of apoptosis in cancer cells dependent on MCL-1 for survival.[1][6] Time-Resolved

Fluorescence Resonance Energy Transfer (TR-FRET) is a robust and sensitive immunoassay

technology well-suited for high-throughput screening and characterization of protein-protein

interactions.[7][8] This application note provides a detailed protocol for a TR-FRET-based

competitive binding assay to quantify the interaction of VU0661013 with the MCL-1 protein.

Principle of the TR-FRET Assay
The TR-FRET assay for MCL-1 binding is a homogeneous, competitive binding assay. The

principle relies on the energy transfer between a donor fluorophore (Terbium) and an acceptor

fluorophore (FITC). A recombinant human MCL-1 protein, fused with a Maltose Binding Protein
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(MBP) tag, is used. An anti-MBP antibody conjugated to a Terbium (Tb) chelate serves as the

donor. A peptide derived from the BH3 domain of the pro-apoptotic protein BAK, labeled with

fluorescein isothiocyanate (FITC), acts as the acceptor and the tracer.

When the FITC-BAK-BH3 peptide is bound to the MCL-1-MBP protein, the proximity of the Tb-

donor and the FITC-acceptor allows for FRET to occur upon excitation of the donor. This

results in a high TR-FRET signal. When a competitive inhibitor like VU0661013 is introduced, it

displaces the FITC-BAK-BH3 peptide from the MCL-1 binding groove. This separation of the

donor and acceptor leads to a decrease in the TR-FRET signal. The magnitude of this

decrease is proportional to the binding affinity of the inhibitor.

Data Presentation
The following table summarizes the quantitative binding data for VU0661013 against MCL-1

and other BCL-2 family proteins, as determined by TR-FRET and Fluorescence Polarization

(FP) assays.

Compound Target Protein Assay Type Binding Affinity (Ki)

VU0661013 Human MCL-1 TR-FRET 97 ± 30 pM[1]

VU0661013 BCL-xL FP > 40 µM[1]

VU0661013 BCL-2 FP 0.73 µM[1]

Experimental Protocols
This section provides a detailed methodology for the TR-FRET assay to determine the binding

affinity of VU0661013 to MCL-1.

Materials and Reagents
Compound: VU0661013

Protein: Recombinant human MCL-1-MBP fusion protein

Peptide: FITC-labeled BAK-BH3 peptide (FITC-AHx-GQVGRQLAIIGDDINR-NH2)
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Antibody: Anti-MBP-Terbium

Assay Buffer: 0.5 mM monobasic potassium phosphate, 15.5 mM dibasic potassium

phosphate, 1 mM sodium EDTA, 50 mM sodium chloride, 1 mM DTT, and 0.05% Pluronic F-

68, adjusted to pH 7.5

Plates: 384-well, low-volume, non-binding plates

Plate Reader: A microplate reader capable of TR-FRET measurements (e.g., Biotek Cytation

3 or similar) with appropriate filters (e.g., Excitation: 340/30 nm, Emission: 620/10 nm and

520/10 nm).

Assay Procedure
Compound Preparation:

Prepare a stock solution of VU0661013 in 100% DMSO.

Perform serial dilutions of the compound in DMSO to create a concentration gradient. A

12-point, 3-fold serial dilution is recommended.

Further dilute the compound solutions in the assay buffer to the desired final

concentrations. The final DMSO concentration in the assay should be kept at 1%.

Reagent Preparation:

Prepare the assay mixture by diluting the MCL-1-MBP fusion protein, FITC-BAK-BH3

peptide, and anti-MBP-terbium antibody in the assay buffer to their final concentrations.

The final concentrations are:

MCL-1-MBP: 1 nM[1]

FITC-BAK-BH3: 300 nM[1]

Anti-MBP-Terbium: 1 nM[1]

Assay Plate Setup:
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Add the diluted compound solutions to the appropriate wells of the 384-well plate.

Include control wells:

Positive Control (Maximum FRET): Contains the assay mixture with DMSO only (no

inhibitor).

Negative Control (Background): Contains assay buffer and DMSO only (no protein,

peptide, or antibody).

Incubation:

Add the prepared assay mixture containing the protein, peptide, and antibody to all wells

containing the compound and the positive control wells.

Incubate the plate for 3 hours at room temperature, protected from light.[1]

Data Acquisition:

Measure the TR-FRET signal using a compatible plate reader.

Set the reader to excite at approximately 340 nm and measure the emission at two

wavelengths:

Donor emission: ~620 nm (for Terbium)

Acceptor emission: ~520 nm (for FITC)

Use a time-resolved setting with a delay time (e.g., 100 µs) and an integration time (e.g.,

200 µs) to minimize background fluorescence.

Data Analysis:

Calculate the TR-FRET ratio by dividing the acceptor emission signal (520 nm) by the

donor emission signal (620 nm) for each well.

The change in TR-FRET signal (Delta F) is used to determine the inhibitory activity.

Plot the Delta F values against the logarithm of the inhibitor concentration.
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Fit the resulting dose-response curve using a four-parameter logistic equation (variable

slope) to determine the IC50 value, which is the concentration of the inhibitor that

displaces 50% of the bound probe.

The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation, if the

Kd of the tracer peptide is known.
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Caption: VU0661013 inhibits MCL-1, preventing the sequestration of pro-apoptotic proteins and

inducing apoptosis.

Experimental Workflow Diagram
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Caption: Workflow for the VU0661013 MCL-1 TR-FRET competitive binding assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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